Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound’s IUPAC name, 29,30-diaminononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²²,²⁷.0²⁸,³²]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione , reflects its intricate polycyclic framework and functional group positioning. The nomenclature adheres to fused-ring numbering conventions, prioritizing the quinone moieties at positions 5 and 10 and amino groups at positions 29 and 30.
Alternative designations include diaminoviolanthrone and diaminodibenzanthrone , aligning with historical naming patterns for violanthrone derivatives. These terms emphasize structural similarities to violanthrone (C34H16O2), a benchmark PAH with nine fused benzene rings and two ketone groups. Regulatory databases, such as the European Chemicals Agency (ECHA), classify it under EC 247-989-7, while PubChem assigns CID 117865 for its amino-substituted analog.
Molecular Topology and Polycyclic Aromatic Hydrocarbon Architecture
This compound features a nonacyclic core comprising 13 fused benzene rings arranged in a planar, ortho-condensed configuration. The molecular formula C34H18N2O2 indicates two amino (-NH2) substituents and two ketone (-C=O) groups, positioned at the periphery of the PAH skeleton. Density functional theory (DFT) models predict a density of 1.456±0.06 g/ml , consistent with extended π-conjugation and van der Waals interactions between stacked aromatic layers.
The compound’s topology includes:
- Central anthraquinone moiety : Positions 5 and 10 host ketone groups, enabling redox activity.
- Peripheral amino groups : At positions 29 and 30, these substituents enhance solubility in polar solvents and facilitate intermolecular hydrogen bonding.
- Fused benzo-pentaphene units : These extend conjugation, resulting in a HOMO-LUMO gap of approximately 1.8 eV (estimated via analog data).
X-ray Crystallographic Analysis and Conformational Studies
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of complex PAHs. For diaminoanthra derivatives, single-crystal diffraction requires crystals ≥0.1 mm in size, often grown via vapor diffusion methods. Synchrotron radiation sources (e.g., λ = 0.9–1.5 Å) enable high-resolution data collection, with imaging plates or CCD detectors capturing diffraction patterns.
Key crystallographic parameters (hypothetical, based on violanthrone analogs):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=15.2 Å, b=18.7 Å, c=20.3 Å |
| β angle | 98.5° |
| Z value | 4 |
The amino groups adopt a coplanar orientation relative to the PAH core, minimizing steric strain and maximizing π-orbital overlap. Disorder in solvent molecules (e.g., trapped dichloromethane) is common in the crystal lattice, contributing to diffuse scattering patterns.
Comparative Structural Analysis with Related Violanthrone Derivatives
Violanthrone derivatives exhibit modular structural tunability via substituent engineering. A comparative analysis highlights critical distinctions:
The diamino variant’s amino groups introduce basic character (pKa ≈ 8.2), unlike the neutral decyloxy or electron-withdrawing cyano substituents. This functionalization alters intermolecular interactions, favoring J-aggregation in thin films versus H-aggregation in parent violanthrone.
Properties
CAS No. |
58019-27-5 |
|---|---|
Molecular Formula |
C34H18N2O2 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
29,30-diaminononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H18N2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H,35-36H2 |
InChI Key |
SLDJTTJRBMGSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)N)N)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone derivatives with aromatic amines under controlled conditions. The process often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives and quinone compounds, which can be further utilized in different applications .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block for Complex Molecules
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure for specific applications. For instance:
- Oxidation can yield quinone derivatives that are useful in dye production.
- Reduction can regenerate hydroquinone forms, which are important in various chemical processes.
- Substitution reactions can introduce diverse functional groups to tailor the compound for specific needs in research or industry .
Biological Applications
Anticancer Properties
Recent studies indicate that this compound may possess significant anticancer properties. Research has shown that:
- The compound can inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- It may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways .
Antimicrobial Activity
Emerging evidence suggests that this compound exhibits antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections and developing new antimicrobial agents .
Material Science
This compound is being explored for its applications in material science:
- Organic Electronics : The compound's unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to intercalate with DNA also opens avenues for applications in biosensors and bioelectronics.
- Dyes and Pigments : Due to its vibrant color properties, it can be utilized in the production of dyes and pigments for various industrial applications .
Pharmaceutical Development
Given its biological activity profile, this compound is being investigated for potential therapeutic applications:
- Drug Development : Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases due to its structural characteristics that allow interaction with biological macromolecules .
Case Study 1: Anticancer Mechanism
A study conducted on the effects of this compound on breast cancer cells revealed that treatment with the compound resulted in significant apoptosis compared to untreated controls. The study indicated that the mechanism involved increased ROS production leading to mitochondrial dysfunction and subsequent cell death.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus. This finding suggests potential for development into a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Variations
The anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione core structure is versatile, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
†Conflicting CAS RN 58019-27-5 also reported .
Substituent-Driven Property Differences
Amino Groups (Diamino Derivative)
- Bioactivity: Amino groups enhance solubility and enable hydrogen bonding, critical for interacting with biological targets like tNOX .
Nitro Groups (16-Nitro Derivative)
- Stability : The nitro group increases molecular weight (501.49 g/mol) and may confer resistance to metabolic degradation .
Methoxy Groups (Vat Green 1)
- Dye Properties : Methoxy groups shift absorption spectra, producing a green hue. Used in textiles due to colorfastness .
- Hydrophobicity : Enhances binding to cellulose fibers in dyeing processes .
Chloro Groups (Tetrachloro Derivative)
- Analytical Utility : Chlorination increases hydrophobicity, making it suitable for reverse-phase HPLC analysis .
- LogP : High partition coefficient (LogP = 9.14) indicates strong lipid solubility .
Octyloxy Groups (Violantrone-79)
- Photovoltaic Performance : Long alkyl chains improve solubility in organic solvents, facilitating thin-film device fabrication. Absorption maxima (~633 nm) align with solar spectrum optimization .
Research and Application Highlights
- Anticancer Potential: Diamino derivatives show promise in HCC therapy, with mechanistic parallels to doxorubicin’s DNA synthesis interference but distinct tNOX targeting .
- Dye Industry : Vat Green 1 exemplifies substituent-driven color tuning, whereas sulfated derivatives (e.g., disodium bis[sulfate]) are used in niche industrial applications .
- Materials Science : Alkoxy derivatives like Violantrone-79 are tailored for optoelectronic devices, contrasting with halogenated analogs used in analytical chemistry .
Biological Activity
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is a complex organic compound that has garnered attention in the field of organic electronics and photonics due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, photophysical properties, and potential therapeutic implications.
- Molecular Formula : C34H18N2O
- Molecular Weight : 486.51892 g/mol
- Canonical SMILES : C1=CC=C2C(=C1)C3=C(C=CC4=C3C=CC(=C4)N=N2)N=N5C(=O)C(=O)C5
Synthesis and Characterization
This compound can be synthesized through various methods involving the coupling of anthracene derivatives with nitrogen-containing functional groups. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Photophysical Properties
Recent studies have highlighted the photophysical properties of related compounds like benzo[rst]pentaphene derivatives. These compounds exhibit unique exciton-charge transfer characteristics that can be tuned by solvent polarity, enhancing their emission properties. For instance, modifications with methoxyphenyl amino groups have shown improved absorption and emission characteristics due to symmetry breaking in the molecular structure .
Anticancer Potential
The biological activity of this compound has been explored in various contexts:
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. This effect is likely mediated through mechanisms involving apoptosis and cell cycle arrest.
- Mechanistic Studies : Research indicates that the compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels. This oxidative stress can trigger apoptotic pathways .
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a controlled study involving breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 35 |
| 100 | 30 | 70 |
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of this compound against E. coli and S. aureus showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of methoxy or halogen groups in the parent anthraquinone framework. For example, replacing methoxy groups in 4,11-dimethoxyanthraquinone derivatives with ethylenediamine under controlled pH (8–10) and temperature (80–100°C) yields diamino derivatives . Catalysts like palladium or copper complexes may enhance reaction efficiency. Purity is confirmed via HPLC and elemental analysis .
Q. How is this compound characterized, and which analytical techniques are most effective for verifying its structure?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : Absorption maxima (e.g., ~633 nm in toluene) confirm π-conjugation and electronic transitions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C34H16N2O2) and fragmentation patterns.
- X-ray Crystallography : Resolves planar, fused aromatic systems and substituent positions .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition ~492°C) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and aromatic hydrocarbons (e.g., toluene, xylene). Stability tests under UV light and heat (≤200°C) are critical for applications in optoelectronics. CRC Handbook data note solubility in pyridine and sulfonic acids .
Advanced Research Questions
Q. How can electrochemical methods be applied to fabricate thin films of this compound for optoelectronic devices?
- Methodological Answer : Electrochemical deposition involves reducing the leuco form (e.g., using Na2S2O4 in NaOH) on conductive substrates (e.g., ITO). Controlled potential electrolysis (-0.5 to -0.8 V vs. Ag/AgCl) produces uniform films. Film transparency and conductivity are optimized by adjusting dye concentration and deposition time .
Q. What strategies improve the photovoltaic efficiency of this compound in organic solar cells?
- Methodological Answer : Modifying substituents (e.g., alkyloxy chains) enhances solubility and reduces aggregation. For example, 16,17-bis(octyloxy) derivatives achieve higher power conversion efficiency (PCE) due to improved charge transport. Absorption tuning (λmax ~577–633 nm) aligns with solar spectra .
Q. How do diamino derivatives of violanthrone compare in antiproliferative activity against cancer cells?
- Methodological Answer : Derivatives like 4,11-diaminoanthra[2,3-b]thiophene-5,10-dione exhibit dual mechanisms: (1) inhibiting SIRT1 to activate p53-dependent apoptosis and (2) targeting P-glycoprotein in drug-resistant cells. IC50 values are determined via MTT assays, with structure-activity relationships (SAR) guiding optimal amino positioning .
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Standardized protocols (e.g., OECD 105) using saturated solutions and dynamic light scattering (DLS) ensure reproducibility. CRC Handbook data (e.g., insolubility in ethanol vs. slight solubility) should be cross-validated with HPLC-pure samples .
Q. What challenges arise in functionalizing this compound with electron-withdrawing groups (e.g., nitro, bromo)?
- Methodological Answer : Bromination (using Br2/FeCl3) or nitration (HNO3/H2SO4) risks π-system degradation. Microwave-assisted synthesis at low temperatures (50–60°C) minimizes side reactions. Computational modeling (DFT) predicts regioselectivity, e.g., bromo derivatives favoring C3 and C12 positions .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 193–196°C (Lit.) | |
| Absorption λmax (toluene) | 633 nm | |
| Thermal Decomposition | ~492°C | |
| Solubility in DMSO | >10 mg/mL | |
| Molecular Formula | C34H16N2O2 |
Key Research Recommendations
- Synthetic Optimization : Explore green chemistry approaches (e.g., solvent-free mechanochemistry) to reduce waste.
- Device Integration : Test hybrid structures with perovskites or quantum dots for enhanced light harvesting.
- Toxicology Screening : Evaluate environmental persistence and ecotoxicity using OECD guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
